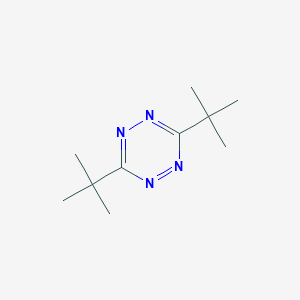
3,6-Ditert-butyl-1,2,4,5-tetrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Ditert-butyl-1,2,4,5-tetrazine, also known as this compound, is a useful research compound. Its molecular formula is C10H18N4 and its molecular weight is 194.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Bioorthogonal Chemistry
Overview
Bioorthogonal reactions are chemical reactions that can occur inside living systems without interfering with native biochemical processes. Tetrazines have emerged as powerful tools in this area due to their rapid reaction rates and selectivity.
Applications
- Imaging and Diagnostics : Tetrazines are used for labeling biomolecules in living organisms. They enable the development of fluorogenic probes that can be activated in situ for imaging purposes. For instance, 3,6-Ditert-butyl-1,2,4,5-tetrazine can react with strained alkenes or alkynes to form stable products that facilitate the visualization of cellular processes .
- Drug Delivery : The compound's ability to undergo bioorthogonal reactions allows it to be utilized in targeted drug delivery systems. By attaching therapeutic agents to tetrazine moieties, researchers can achieve site-specific drug release upon activation by specific biological triggers .
Click Chemistry
Overview
Click chemistry refers to a class of biocompatible reactions that are efficient and yield high-purity products. Tetrazines participate in inverse electron-demand Diels-Alder reactions, making them ideal for click chemistry applications.
Applications
- Synthesis of Bioconjugates : this compound is employed to create bioconjugates through its reaction with various dienophiles. This method is particularly useful for synthesizing complex biomolecules used in research and therapeutic applications .
- Material Science : The compound is also used in the development of functional materials. Its reactivity can be harnessed to create polymeric networks that respond to environmental stimuli .
Chemical Biology
Overview
In chemical biology, tetrazines play a role in studying biological systems through the modification of biomolecules.
Applications
- Protein Labeling : this compound can be used to label proteins selectively. This is achieved by attaching the tetrazine moiety to specific amino acids within proteins, allowing for tracking and analysis of protein interactions and functions within cells .
- Detection of Biomolecules : The compound has been utilized for detecting specific RNA sequences through its incorporation into nucleic acid probes. This application is particularly valuable for studying gene expression and regulation .
Synthesis Methodologies
The synthesis of this compound has been optimized through various methods:
- Lewis Acid-Promoted Synthesis : Recent advancements have shown that Lewis acids can facilitate the formation of tetrazines from nitriles and hydrazines efficiently. This method allows for the generation of diverse tetrazine derivatives with functional groups suitable for multiple applications .
- One-Pot Reactions : One-pot synthesis techniques have been developed to streamline the production of tetrazines while maintaining high yields and purity .
Case Studies
Propriétés
Numéro CAS |
19455-88-0 |
|---|---|
Formule moléculaire |
C10H18N4 |
Poids moléculaire |
194.28 g/mol |
Nom IUPAC |
3,6-ditert-butyl-1,2,4,5-tetrazine |
InChI |
InChI=1S/C10H18N4/c1-9(2,3)7-11-13-8(14-12-7)10(4,5)6/h1-6H3 |
Clé InChI |
BVARMSJELYFCRL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=NN=C(N=N1)C(C)(C)C |
SMILES canonique |
CC(C)(C)C1=NN=C(N=N1)C(C)(C)C |
Synonymes |
3,6-Di-tert-butyl-1,2,4,5-tetrazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















